5-Chloro-2-(chlorophenylmethylene)valeraldehyde
Description
Properties
CAS No. |
83706-48-3 |
|---|---|
Molecular Formula |
C12H12Cl2O |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
(2Z)-5-chloro-2-[chloro(phenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12Cl2O/c13-8-4-7-11(9-15)12(14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b12-11- |
InChI Key |
RAINYFIXCSEFJY-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\CCCCl)/C=O)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CCCCl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Aldehyde Formation via Vilsmeier-Haack Reaction
One common approach to synthesize α,β-unsaturated aldehydes similar to 5-chloro-2-(chlorophenylmethylene)valeraldehyde is the Vilsmeier-Haack formylation. This method involves the reaction of an appropriate olefin or aromatic precursor with a Vilsmeier reagent generated from phosphoryl chloride and dimethylformamide (DMF). For example, α-methylstyrene derivatives have been converted to α,β-unsaturated aldehydes with moderate yields (~52%) using this method. The reaction is typically conducted at moderate temperatures (~55 °C) and requires careful handling due to the corrosive nature of phosphoryl chloride.
This method can be adapted to substrates bearing chloro substituents on the aromatic ring, enabling the formation of the chlorophenylmethylene moiety conjugated to the aldehyde.
Horner-Wadsworth-Emmons (HWE) Olefination
Another effective synthetic route involves the Horner-Wadsworth-Emmons reaction, which couples phosphonate-stabilized carbanions with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This method allows for the introduction of the chlorophenylmethylene group by reacting a chlorinated benzyl phosphonate with a valeraldehyde derivative or its equivalent.
Subsequent reduction steps, such as partial reduction of Weinreb amides or unsaturated nitriles, can be employed to obtain the aldehyde functionality with high selectivity. For instance, lithium aluminum hydride or diisobutylaluminum hydride (DIBAL) reductions at low temperatures (-78 °C to 0 °C) are commonly used to convert amides or nitriles to aldehydes without over-reduction to alcohols.
Cross-Coupling and Condensation Strategies
The chlorophenylmethylene group can also be introduced via condensation reactions between 5-chlorovaleraldehyde and chlorobenzaldehyde derivatives or their equivalents. Schiff base formation and subsequent modifications have been reported for related compounds, indicating the feasibility of such condensation routes.
Resin-Supported Chlorination and Functionalization
A patent describes the preparation of chlorinated aromatic compounds using crosslinked polystyrene resins and aluminum chloride catalysts in solvents like methylene dichloride and oil of mirbane. The process involves stirring at room temperature, followed by filtration and washing steps to isolate chlorinated intermediates with controlled chlorine content. Although this patent focuses on related chlorinated benzyl compounds, the methodology could be adapted for preparing chlorinated intermediates relevant to 5-chloro-2-(chlorophenylmethylene)valeraldehyde.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
The compound’s structure has been confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry, ensuring the correct placement of chlorine atoms and aldehyde functionality.
Swelling capacities and chlorine content of resin-supported intermediates have been measured to optimize chlorination steps.
The compound’s reactivity profile suggests potential for further functionalization and application in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chlorophenylmethylene)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(chlorophenylmethylene)valeric acid.
Reduction: 5-Chloro-2-(chlorophenylmethylene)valeralcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research
- 5-Chloro-2-(chlorophenylmethylene)valeraldehyde has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that chlorinated compounds can interfere with cellular signaling pathways involved in cancer progression .
- Pharmaceutical Formulations
-
Biological Activity
- Preliminary studies suggest that 5-Chloro-2-(chlorophenylmethylene)valeraldehyde may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism of action is believed to involve disruption of microbial cell membranes, although further research is necessary to elucidate these effects .
Environmental Science Applications
-
Toxicological Studies
- The compound's environmental impact is being assessed through toxicological studies that evaluate its effects on aquatic life and potential bioaccumulation in ecosystems. It is crucial to understand how such chemicals behave in natural environments, especially concerning their persistence and degradation pathways .
-
Contaminant Monitoring
- Given its chemical structure, 5-Chloro-2-(chlorophenylmethylene)valeraldehyde has been included in various contaminant candidate lists for monitoring water quality. Its presence in drinking water sources necessitates ongoing surveillance due to potential health risks associated with chlorinated organic compounds .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde derivatives against human breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound could be developed into a therapeutic agent.
Case Study 2: Environmental Impact Assessment
In another study focusing on environmental safety, researchers analyzed the degradation of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde in aquatic systems. The findings revealed that while the compound is initially persistent, it undergoes transformation into less harmful byproducts under certain conditions, highlighting the importance of understanding chemical behavior in ecosystems.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme function or disruption of cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-2-(chlorophenylmethylene)valeraldehyde
- CAS Number : 83706-48-3
- Molecular Formula : C₁₂H₁₂Cl₂O
- Molecular Weight : 243.129 g/mol
- Structural Features : A valeraldehyde (pentanal) backbone substituted with a chlorine atom at position 5 and a chlorophenylmethylene group at position 2. The compound contains two chlorine atoms and a conjugated aldehyde functionality .
Comparison with Structurally Similar Compounds
Valeraldehyde (Pentanal)
- Molecular Formula : C₅H₁₀O
- Key Features : A straight-chain aldehyde without chlorine or aromatic substituents.
- Key Differences :
- Reactivity : Valeraldehyde lacks chlorine atoms and aromatic conjugation, making it less chemically stable under harsh conditions compared to the target compound .
- Analytical Challenges : Valeraldehyde and its isomer isovaleraldehyde exhibit high breakthrough in DNPH-based sampling due to incomplete derivatization, whereas the target compound’s bulkier structure may reduce volatility and improve derivatization efficiency .
- Hazards : Valeraldehyde is classified as flammable and irritant (ERG Guide 129) , while the target compound’s hazards are undefined in the evidence but likely more severe due to chlorine content .
5-Chloro-2-Hydroxybenzaldehyde
- Molecular Formula : C₇H₅ClO₂
- Key Features : A benzaldehyde derivative with chlorine at position 5 and a hydroxyl group at position 2.
- Key Differences: Functional Groups: The hydroxyl group in 5-chloro-2-hydroxybenzaldehyde enhances its acidity and metal-chelating ability, unlike the non-hydroxylated target compound . Applications: Widely used as a ligand in coordination chemistry and a precursor for pharmaceuticals , whereas the target compound’s applications are less documented.
5-(5-Chloro-2-methylphenyl)-2-furaldehyde
5-Chloro-2-hydroxy-3-iodobenzaldehyde
- Molecular Formula : C₇H₄ClIO₂
- Key Features : A tri-halogenated benzaldehyde with chlorine, iodine, and hydroxyl groups.
- Key Differences: Halogen Diversity: The iodine atom provides heavy-atom effects useful in crystallography and radiopharmaceuticals, a feature absent in the target compound .
Comparative Data Table
Research Findings and Gaps
- Reactivity: Chlorinated aldehydes like the target compound exhibit enhanced stability and electrophilicity compared to non-halogenated analogs, but their exact reaction pathways require further study .
- Toxicity : While valeraldehyde’s hazards are well-documented , data on the target compound’s toxicity are absent in the evidence.
- Synthetic Utility : The target compound’s structure suggests utility in cross-coupling reactions or as a ligand, but direct evidence is lacking .
Biological Activity
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is an organic compound with significant potential in various fields, particularly due to its biological activity. This article explores its chemical structure, biological interactions, and potential applications based on current research findings.
Chemical Structure and Properties
5-Chloro-2-(chlorophenylmethylene)valeraldehyde has a molecular formula of and a molar mass of approximately 243.13 g/mol. The compound features a valeraldehyde backbone with chlorophenyl and chloro substituents, enhancing its reactivity and biological activity. The unique combination of aliphatic and aromatic functionalities allows for diverse interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that 5-Chloro-2-(chlorophenylmethylene)valeraldehyde exhibits antimicrobial activity , making it a candidate for applications in pesticides or herbicides. Its structural characteristics suggest potential interactions with microbial enzymes or cellular receptors, although detailed mechanisms remain to be elucidated.
Interaction Studies
Understanding the interaction profiles of this compound is crucial for assessing its therapeutic potential. Initial research suggests that it may affect various biological pathways, possibly through enzyme inhibition or receptor modulation. Further investigation is needed to clarify these interactions and their implications for drug development.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique biological properties of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde. Below is a table summarizing some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzaldehyde | Aromatic aldehyde with one chlorine substituent | Simpler structure; lacks aliphatic chain |
| 2-Chlorobenzaldehyde | Aromatic aldehyde with chlorine at ortho position | Different substitution pattern |
| 3-Chloroaniline | Aromatic amine with chlorine | Contains an amino group instead of aldehyde |
| Benzaldehyde | Simple aromatic aldehyde | No chlorine substituents |
5-Chloro-2-(chlorophenylmethylene)valeraldehyde stands out due to its combination of functionalities and the presence of two chlorine substituents, which may enhance its reactivity compared to these other compounds.
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-(chlorophenylmethylene)valeraldehyde, and how can reaction efficiency be optimized?
A common method involves acid-catalyzed condensation of substituted benzaldehyde derivatives with valeraldehyde precursors. For example, refluxing in ethanol with hydrochloric acid (HCl) under controlled temperature (e.g., 70–80°C) for 12–24 hours, followed by purification via silica gel column chromatography using ethyl acetate/petroleum ether gradients . Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde/ketone), monitoring reaction progress via TLC, and using inert atmospheres to minimize oxidation.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aldehyde proton (~9.8–10.2 ppm) and aromatic/chlorine-substituted carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup> fragments) .
- Infrared Spectroscopy (IR) : Identify aldehyde C=O stretching (~1700–1720 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile aldehydes.
- Emergency Measures : Ensure access to eyewash stations and safety showers. Training on SDS documentation (e.g., GHS hazard codes) is mandatory .
Q. How can impurities be effectively removed during purification?
Use gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether from 1:20 to 1:5 ratios) to separate unreacted starting materials. Recrystallization in methylene chloride or ethanol at low temperatures (<5°C) enhances purity .
Q. What physicochemical properties are essential for experimental design?
Advanced Research Questions
Q. What reaction mechanisms govern the formation of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde?
The synthesis likely proceeds via acid-catalyzed aldol condensation. HCl protonates the carbonyl oxygen, increasing electrophilicity, followed by nucleophilic attack by the enol form of the valeraldehyde precursor. Steric effects from the chlorophenyl group may influence regioselectivity, requiring computational validation (e.g., DFT studies) .
Q. How can thermodynamic stability under varying conditions be assessed?
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
Cross-validate with theoretical calculations (e.g., Gaussian software for <sup>13</sup>C NMR predictions) and compare with structurally analogous compounds (e.g., 5-Chloro-2-methoxybenzaldehyde) . Contradictions may arise from solvent effects or impurities; replicate experiments under standardized conditions .
Q. What crystallographic methods elucidate its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in dichloromethane/hexane mixtures. Refinement software (e.g., SHELX) resolves bond angles and packing motifs, critical for understanding reactivity .
Q. What environmental impact assessments are needed for disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
